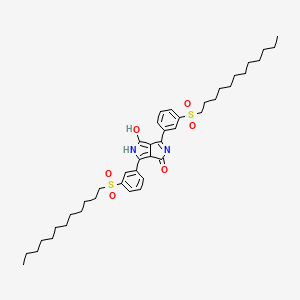
3,6-Bis-(3-(dodecylsulfonyl)phenyl)-2,5-dihydropyrrolo(3,4-C)pyrrole-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is a derivative of pyrrolo-pyrrole, which is a class of organic compounds known for their diverse applications in various fields, including materials science and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-bis-(3-(dodecylsulfonyl)phenyl)-2,5-dihydropyrrolo(3,4-c)pyrrole-1,4-dione typically involves the reaction of pyrrolo-pyrrole derivatives with dodecylsulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of advanced purification techniques, such as high-performance liquid chromatography, ensures the high purity of the final product. The reaction conditions are optimized to maximize yield and minimize the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
3,6-bis-(3-(dodecylsulfonyl)phenyl)-2,5-dihydropyrrolo(3,4-c)pyrrole-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate, to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the sulfonyl groups to thiol groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dodecylsulfonyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiol derivatives.
Substitution: Formation of substituted pyrrolo-pyrrole derivatives.
Scientific Research Applications
3,6-bis-(3-(dodecylsulfonyl)phenyl)-2,5-dihydropyrrolo(3,4-c)pyrrole-1,4-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 3,6-bis-(3-(dodecylsulfonyl)phenyl)-2,5-dihydropyrrolo(3,4-c)pyrrole-1,4-dione involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, leading to the modulation of various biochemical pathways. The presence of dodecylsulfonyl groups enhances its lipophilicity, allowing it to easily penetrate cell membranes and exert its effects at the molecular level.
Comparison with Similar Compounds
Similar Compounds
- 3,6-bis-(3-(octylsulfonyl)phenyl)-2,5-dihydropyrrolo(3,4-c)pyrrole-1,4-dione
- 3,6-bis-(3-(hexylsulfonyl)phenyl)-2,5-dihydropyrrolo(3,4-c)pyrrole-1,4-dione
Uniqueness
The uniqueness of 3,6-bis-(3-(dodecylsulfonyl)phenyl)-2,5-dihydropyrrolo(3,4-c)pyrrole-1,4-dione lies in its long dodecylsulfonyl chains, which impart distinct physicochemical properties. These long chains enhance the compound’s solubility in organic solvents and its ability to interact with lipid membranes, making it particularly useful in applications requiring high lipophilicity.
Properties
CAS No. |
884862-07-1 |
|---|---|
Molecular Formula |
C42H60N2O6S2 |
Molecular Weight |
753.1 g/mol |
IUPAC Name |
1,4-bis(3-dodecylsulfonylphenyl)-3-hydroxy-2H-pyrrolo[3,4-c]pyrrol-6-one |
InChI |
InChI=1S/C42H60N2O6S2/c1-3-5-7-9-11-13-15-17-19-21-29-51(47,48)35-27-23-25-33(31-35)39-37-38(42(46)43-39)40(44-41(37)45)34-26-24-28-36(32-34)52(49,50)30-22-20-18-16-14-12-10-8-6-4-2/h23-28,31-32,43,46H,3-22,29-30H2,1-2H3 |
InChI Key |
CQSCBLZNTMLRHO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCS(=O)(=O)C1=CC=CC(=C1)C2=C3C(=C(N2)O)C(=NC3=O)C4=CC(=CC=C4)S(=O)(=O)CCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















